molecular formula C7H6O4 B2410502 5-acetylfuran-3-carboxylic Acid CAS No. 89677-39-4

5-acetylfuran-3-carboxylic Acid

Cat. No.: B2410502
CAS No.: 89677-39-4
M. Wt: 154.121
InChI Key: BGXPRUOBILDAFT-UHFFFAOYSA-N
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Description

5-Acetylfuran-3-carboxylic acid is a high-purity organic compound characterized by a furan ring core substituted with both an acetyl group and a carboxylic acid functional group. This specific substitution pattern makes it a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of more complex heterocyclic systems . The compound serves as a key intermediate in the synthesis of isomeric acetylfurancarbaldehydes and their adamantanyl analogs, which are structures of interest in advanced materials and pharmaceutical research . Furthermore, as a derivative of furan-3-carboxylic acid, it is related to a class of compounds studied for their application as light stabilizers in polymers, indicating potential use in materials science to enhance the durability of plastics like polypropylene . Its structural motif is also relevant in the context of biomass valorization, where related acetylfuran compounds, such as 3-acetamido-5-acetylfuran (3A5AF), are identified as important platform chemicals derived from chitin and its monomer, N-acetyl-D-glucosamine (NAG) . This connection highlights the broader research significance of acetylfuran derivatives in the sustainable production of organonitrogen chemicals from renewable resources. For Research Use Only. This product is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-4(8)6-2-5(3-11-6)7(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXPRUOBILDAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Acetylfuran 3 Carboxylic Acid and Analogous Structures

Strategies for the Elaboration of the Furan-3-carboxylic Acid Core

The furan-3-carboxylic acid scaffold is a key intermediate in the synthesis of various complex molecules. Its preparation and subsequent functionalization are pivotal steps in accessing a range of substituted furans.

Utilization of Furan-3-carboxylic Acids as Primary Synthetic Feedstocks

Furan-3-carboxylic acid, also known as 3-furoic acid, serves as a versatile starting material for the synthesis of more complex derivatives. Its availability allows for a variety of chemical transformations to introduce additional functional groups onto the furan (B31954) ring. One common approach involves the reaction of 4-phenyloxazole (B1581195) with propiolic acid, which yields 3-furoic acid. rsc.org

The carboxyl group at the 3-position can direct subsequent electrophilic substitution reactions, although the furan ring's inherent sensitivity to strong acids and oxidizing agents necessitates mild reaction conditions. The reactivity of the furan ring is influenced by the electronic nature of the substituents it bears.

General Synthetic Routes for Acylfuran-3-carboxylic Acid Compounds

The introduction of an acyl group, such as an acetyl group, onto a furan-3-carboxylic acid core can be approached through several synthetic strategies. A common method is the Friedel-Crafts acylation, though it presents challenges with sensitive substrates like furans.

A plausible and frequently employed strategy for the synthesis of acylfuran-3-carboxylic acids involves a multi-step sequence starting from a suitable furan-3-carboxylate ester. This approach protects the carboxylic acid functionality while the acylation is performed. The general sequence is as follows:

Esterification of Furan-3-carboxylic Acid: The synthesis typically begins with the esterification of furan-3-carboxylic acid to protect the carboxyl group. This can be achieved using standard methods, for example, by reacting the acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst.

Friedel-Crafts Acylation: The resulting furan-3-carboxylate ester can then undergo Friedel-Crafts acylation. This reaction introduces the acetyl group, primarily at the C5 position, which is activated by the oxygen atom of the furan ring and is the most sterically accessible position for electrophilic attack. The reaction is typically carried out using an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst.

Hydrolysis: The final step is the hydrolysis of the ester group to yield the desired 5-acetylfuran-3-carboxylic acid. This is usually accomplished by treating the ester with a base, such as sodium hydroxide, followed by acidification.

An alternative approach to furan-3-carboxylic acid derivatives involves the reaction of 4-phenyloxazole with ethynyl (B1212043) methyl ketone, which directly yields 3-acetylfuran. rsc.org This 3-acetylfuran could then potentially be carboxylated at the 5-position, although this would require specific and selective carboxylation methods.

Precursor Chemistry and Reaction Pathways Leading to this compound

While a direct, one-pot synthesis of this compound is not prominently described in the literature, its synthesis can be logically deduced from established methodologies for furan chemistry. A likely pathway involves the strategic functionalization of a pre-existing furan-3-carboxylic acid derivative.

A key precursor for this synthesis is an ester of furan-3-carboxylic acid, such as ethyl furan-3-carboxylate. This starting material can be subjected to electrophilic substitution to introduce the acetyl group. The Vilsmeier-Haack and Gattermann reactions are classical methods for the formylation of aromatic rings and could potentially be adapted for acylation, though they primarily introduce a formyl (-CHO) group. nih.govrsc.org The formyl group could then be converted to an acetyl group through further reactions, for instance, via a Grignard reaction with a methylmagnesium halide followed by oxidation.

A more direct route is the Friedel-Crafts acylation of ethyl furan-3-carboxylate. The reaction would likely proceed as follows:

Reactants: Ethyl furan-3-carboxylate and acetyl chloride (or acetic anhydride).

Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). Milder catalysts are often preferred for furan derivatives to avoid polymerization and degradation.

Solvent: A non-polar organic solvent like dichloromethane (B109758) or carbon disulfide.

Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity and improve selectivity.

The reaction mechanism involves the formation of an acylium ion (CH₃CO⁺) from the acetyl chloride and the Lewis acid. This electrophile then attacks the electron-rich furan ring, preferentially at the C5 position. Subsequent loss of a proton restores the aromaticity of the furan ring, yielding ethyl 5-acetylfuran-3-carboxylate.

The final step would be the hydrolysis of the ester to the carboxylic acid. This is a standard transformation, usually achieved by saponification with an aqueous base followed by neutralization with an acid.

An analogous synthesis has been reported for the structurally similar compound, 3-acetamido-5-acetylfuran (B13792600), which is synthesized from N-acetyl-D-glucosamine, a derivative of chitin. rsc.org This suggests that biomass-derived precursors could potentially be a source for the furan ring backbone.

Chemical Transformations and Reactivity Studies of 5 Acetylfuran 3 Carboxylic Acid

Reductive Methodologies Applied to Furan (B31954) Carboxylic Acid Systems

The reduction of furan derivatives, particularly those bearing electron-withdrawing groups like carboxylic acids and acyl groups, presents a unique set of challenges and opportunities in synthetic chemistry. The furan ring itself can be susceptible to reduction, leading to a variety of saturated and unsaturated heterocyclic products. The choice of reducing agent and reaction conditions is paramount in achieving the desired selectivity, either targeting the substituents or the furan nucleus.

Investigations into the Birch Reduction of 5-Acylfuran-3-carboxylic Acids

The Birch reduction is a powerful method for the partial reduction of aromatic systems, typically employing an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol). masterorganicchemistry.comresearchgate.net This reaction proceeds via a single-electron transfer mechanism, leading to the formation of a radical anion. masterorganicchemistry.com For aromatic carboxylic acids, the carboxylate group directs the reduction to afford specific dihydroaromatic products. harvard.edu

In the context of furan derivatives, the Birch reduction has been investigated as a means to access partially saturated furan systems. A key study in this area was conducted by Ohta et al. on the Birch reduction of 2- and 5-acylfuran-3-carboxylic acids. harvard.edu While the full experimental data from this specific study is not widely available in public literature, the research in this area indicates that the outcome of the reduction is highly dependent on the nature of the acyl group and the reaction conditions.

The general mechanism of the Birch reduction involves the addition of solvated electrons to the aromatic ring, followed by protonation. masterorganicchemistry.com For substrates like 5-acylfuran-3-carboxylic acids, the electron-withdrawing nature of both the acyl and carboxylic acid groups influences the regioselectivity of the reduction. It is anticipated that the reduction would primarily affect the furan ring, leading to various dihydrofuran derivatives. The specific products and their yields would be contingent on factors such as the choice of alkali metal, the alcohol used as a proton source, and the reaction temperature.

Table 1: Illustrative Data on Birch Reduction of Aromatic Carboxylic Acids

While specific data for 5-acetylfuran-3-carboxylic acid is not available, the following table illustrates typical outcomes for the Birch reduction of related aromatic carboxylic acids.

SubstrateReducing SystemProduct(s)Yield (%)
Benzoic AcidNa, NH₃, EtOH2,5-Cyclohexadiene-1-carboxylic acidHigh
p-Toluic AcidNa, NH₃, MeOH1-Methyl-2,5-cyclohexadiene-1-carboxylic acid94% scribd.com

This table is for illustrative purposes and does not represent data for this compound.

Other Defined Reaction Pathways and Mechanistic Considerations

Beyond reduction, the dual functionality of this compound opens up a variety of other reaction pathways, allowing for the selective modification of either the carboxylic acid or the acetyl group.

Esterification: The carboxylic acid moiety can be readily converted to its corresponding ester through Fischer esterification. This acid-catalyzed reaction with an alcohol, typically in excess, proceeds via a nucleophilic acyl substitution mechanism to yield the ester and water. masterorganicchemistry.com The reaction is reversible, and its efficiency can be enhanced by removing water as it is formed. masterorganicchemistry.com For this compound, esterification would yield the corresponding alkyl 5-acetylfuran-3-carboxylate, a valuable intermediate for further functionalization.

Amide Formation: The carboxylic acid can also be transformed into an amide. This is commonly achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. libretexts.org Direct condensation of the carboxylic acid with an amine is also possible but often requires high temperatures or the use of coupling agents. sci-hub.senih.gov This pathway allows for the introduction of a wide range of nitrogen-containing substituents.

Decarboxylation: The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is another potential transformation. The ease of decarboxylation of heteroaromatic carboxylic acids can vary significantly depending on the position of the carboxyl group and the presence of other substituents. google.com For furan-3-carboxylic acids, this reaction typically requires forcing conditions. The product of the decarboxylation of this compound would be 2-acetylfuran.

Spectroscopic Characterization Techniques for 5 Acetylfuran 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-acetylfuran-3-carboxylic acid, both ¹H and ¹³C NMR spectroscopy are instrumental in assigning the specific positions of hydrogen and carbon atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the furan (B31954) ring, the acetyl group, and the carboxylic acid. The chemical shifts (δ) are influenced by the electronic environment of each proton. The acidic proton of the carboxylic acid is typically the most deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, appearing as a broad singlet far downfield. libretexts.orglibretexts.org The two protons on the furan ring are in different electronic environments and are expected to appear as distinct signals, likely doublets due to coupling with each other. The methyl protons of the acetyl group will appear as a singlet, typically in the aliphatic region but slightly downfield due to the proximity of the carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the carboxylic acid and the acetyl group are highly deshielded and will appear at the downfield end of the spectrum, generally in the range of 160-185 ppm for carboxylic acids and even further downfield for ketones. libretexts.org The sp²-hybridized carbons of the furan ring will resonate in the aromatic/olefinic region. The methyl carbon of the acetyl group will be found at the upfield end of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm) Multiplicity Notes
H (furan ring, position 2)8.0 - 8.5-DoubletDeshielded by the adjacent carboxylic acid group.
H (furan ring, position 4)7.0 - 7.5-DoubletLess deshielded than the H at position 2.
H (acetyl methyl)2.4 - 2.6-SingletTypical range for a methyl ketone.
H (carboxylic acid)10.0 - 13.0-Broad SingletChemical shift is concentration and solvent dependent. libretexts.orglibretexts.org
C (carboxylic acid)165 - 175--Carbonyl carbon of the acid. libretexts.org
C (acetyl carbonyl)190 - 200--Carbonyl carbon of the ketone.
C (furan ring, position 2)140 - 150--Attached to the carboxylic acid.
C (furan ring, position 3)115 - 125--Attached to the acetyl group.
C (furan ring, position 4)110 - 120--
C (furan ring, position 5)150 - 160--
C (acetyl methyl)25 - 30--

Mass Spectrometry for Molecular Identification and Elucidation of Fragmentation Patterns

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₇H₆O₄), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 154.12 g/mol . biosynth.com

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged species. The fragmentation pattern is characteristic of the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Another prominent fragmentation for acetyl-containing compounds is the cleavage of the acylium ion (CH₃CO⁺), which would result in a peak at m/z 43. The stability of the furan ring may lead to fragmentation patterns that preserve the ring structure.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Predicted Fragment Ion Fragment Lost Notes
154[C₇H₆O₄]⁺-Molecular ion (M⁺)
137[C₇H₅O₃]⁺OHLoss of a hydroxyl radical from the carboxylic acid. libretexts.org
111[C₆H₅O₂]⁺COOHLoss of the carboxyl group. libretexts.org
109[C₆H₅O₂]⁺CH₃COLoss of the acetyl group.
43[CH₃CO]⁺C₆H₃O₃Acylium ion from the acetyl group.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and ketone functional groups.

The most prominent feature of a carboxylic acid in an IR spectrum is a very broad O-H stretching absorption in the range of 2500-3300 cm⁻¹. libretexts.org This broadness is a result of hydrogen bonding. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band between 1710 and 1760 cm⁻¹. libretexts.org Conjugation with the furan ring may shift this absorption to a slightly lower frequency.

The ketone functional group will also exhibit a strong C=O stretching absorption. This is generally found in the region of 1680-1740 cm⁻¹. The exact position will be influenced by the electronic effects of the furan ring. Additionally, C-O stretching vibrations and C-H stretching and bending vibrations associated with the furan ring and the methyl group will be present in the fingerprint region of the spectrum. spectroscopyonline.com

Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity Notes
Carboxylic AcidO-H stretch2500 - 3300Broad, StrongCharacteristic broad peak due to hydrogen bonding. libretexts.org
Carboxylic AcidC=O stretch1700 - 1730StrongPosition influenced by conjugation with the furan ring. libretexts.org
KetoneC=O stretch1670 - 1690StrongPosition influenced by conjugation with the furan ring.
Furan RingC=C stretch1550 - 1600MediumAromatic ring stretching.
Carboxylic AcidC-O stretch1200 - 1300Medium
AlkylC-H stretch2850 - 3000MediumFrom the methyl group of the acetyl moiety.

Synthetic Utility and Applications in Advanced Chemical Synthesis

5-Acetylfuran-3-carboxylic Acid as a Versatile Building Block in Organic Synthesis

The furan (B31954) nucleus, coupled with the carboxylic acid and acetyl functionalities, positions this compound as a valuable precursor in various synthetic transformations. The carboxylic acid group can be readily converted into a range of derivatives, such as esters, amides, and acid chlorides, thereby providing a handle for a multitude of subsequent reactions. Simultaneously, the acetyl group offers a site for reactions typical of ketones, including condensations and oxidations, further expanding its synthetic potential.

The structure of this compound is particularly well-suited for the synthesis of complex heterocyclic frameworks, which are central to medicinal chemistry and materials science. The dicarbonyl relationship (in the form of the carboxylic acid and the acetyl ketone) is a classic precursor for the formation of various six-membered heterocyclic rings, such as pyridazines and pyrimidines, through condensation reactions with dinucleophiles like hydrazines and ureas.

A notable and closely related example is the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid. This process utilizes a compound with a similar 1,3-dicarbonyl-like precursor, which undergoes reaction with a hydrazine (B178648) compound. The reaction is typically controlled by adjusting the pH to facilitate the cyclization and subsequent isolation of the pyrazole (B372694) product with high purity and yield. This synthesis highlights the utility of the acetyl and carboxylic acid functionalities in constructing nitrogen-containing heterocycles. google.com

Furthermore, furan-2-carboxylic acids, which share the core furan-carboxylic acid motif, have been successfully employed in the synthesis of more complex fused heterocyclic systems. For example, 5-arylfuran-2-carboxylic acids can be converted to their corresponding carbonyl chlorides and subsequently reacted with various reagents to form 1,2,4-thiadiazole (B1232254) and 1,3,4-oxadiazole (B1194373) derivatives. nih.gov These established synthetic routes for related furan carboxylic acids underscore the potential of this compound to serve as a key starting material for a wide array of intricate heterocyclic structures.

Compound NameMolecular FormulaApplication in Synthesis
This compoundC₇H₆O₄Precursor for heterocyclic frameworks
5-Acetyl-1H-pyrazole-3-carboxylic acidC₆H₆N₂O₃Synthesized from a dicarbonyl precursor and hydrazine
5-Arylfuran-2-carboxylic acidsVariesStarting materials for thiadiazole and oxadiazole synthesis
Pyridazine (B1198779)C₄H₄N₂Potential product from reaction with hydrazine
PyrimidineC₄H₄N₂Potential product from reaction with urea

Exploration of Derivatives for Functional Materials Development

The inherent functionalities of this compound make it an attractive scaffold for the development of novel functional materials. By chemically modifying the carboxylic acid and acetyl groups, a diverse library of derivatives can be generated with tailored electronic, optical, and chemical properties. These derivatives can be explored for applications in areas such as polymer science and corrosion inhibition.

A related compound, 3-acetamido-5-acetylfuran (B13792600) (3A5AF), which is a nitrogen-containing furan derivative, has been investigated for its potential as a monomer in the production of nitrogen-containing polymers. rsc.org The oxidation of 3A5AF to 3-acetamido-5-carboxyfuran could yield a molecule suitable for polymerization into polyamides. rsc.org This suggests that derivatives of this compound, through reactions at its functional groups, could similarly be transformed into monomers for the synthesis of novel polymers with unique properties conferred by the furan ring, such as enhanced thermal stability and gas barrier properties. rsc.org

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of molecules based on their structural and electronic features. This methodology has been effectively applied to study the corrosion inhibition properties of various organic compounds, including furan derivatives. nih.govorganic-chemistry.org

The effectiveness of a corrosion inhibitor is often related to its ability to adsorb onto the metal surface, a process governed by the molecule's electronic properties. nih.gov QSPR studies on furan derivatives typically correlate the inhibition efficiency with a range of quantum chemical descriptors, including:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Higher values are associated with a greater tendency to donate electrons to the vacant d-orbitals of the metal.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower values indicate a greater ability to accept electrons from the metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO) : A smaller energy gap generally enhances reactivity and inhibition efficiency.

Dipole Moment (μ) : A higher dipole moment can increase the adsorption of the inhibitor on the metal surface.

Electronegativity (χ) : Relates to the ability of the molecule to attract electrons.

Global Hardness (η) and Softness (σ) : These parameters describe the resistance to change in electron distribution and are related to the stability and reactivity of the molecule.

These descriptors are calculated using computational methods like Density Functional Theory (DFT). frontiersin.org The resulting data is then used to build a QSPR model through statistical techniques such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.gov

While specific QSPR studies on derivatives of this compound were not found in the reviewed literature, the established success of this approach for other furan-based corrosion inhibitors suggests a strong potential for its application here. nih.govorganic-chemistry.org By synthesizing a series of derivatives of this compound (e.g., esters, amides, or Schiff bases) and subjecting them to QSPR analysis, it would be possible to predict their corrosion inhibition potential and rationally design more effective inhibitors. The presence of multiple heteroatoms (oxygen) and the aromatic furan ring in the parent molecule are features known to be favorable for corrosion inhibition. organic-chemistry.org

QSPR DescriptorSignificance in Corrosion Inhibition
E_HOMOElectron-donating ability
E_LUMOElectron-accepting ability
Energy Gap (ΔE)Reactivity of the inhibitor molecule
Dipole Moment (μ)Adsorption on the metal surface
Electronegativity (χ)Electron-attracting tendency
Global Hardness (η)Stability and reactivity
Global Softness (σ)Reactivity and polarizability

Conclusion and Future Research Trajectories

Summary of the Current Research Landscape for 5-Acetylfuran-3-carboxylic Acid

The current research landscape for this compound is primarily centered on its potential as a bio-based platform chemical. Derived from renewable resources, furan (B31954) compounds are gaining significant attention as sustainable alternatives to petroleum-based chemicals. biofuranchem.com While much of the focus has been on its parent compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), and the more extensively studied 2,5-furandicarboxylic acid (FDCA), this compound holds promise due to its unique trifunctional nature, possessing a furan ring, a ketone, and a carboxylic acid group.

A significant area of research involves the synthesis of related furanic compounds. For instance, 3-acetamido-5-acetylfuran (B13792600) (3A5AF), a nitrogen-containing furan derivative, can be produced from the dehydration of N-acetyl-d-glucosamine (NAG), which is the monomer of chitin, the second most abundant biopolymer on Earth. acs.orgrsc.org The conversion of 3A5AF into its corresponding carboxylic acid, 3-acetamido-5-carboxyfuran (3A5CF), highlights a pathway to nitrogen-containing polymers. oup.com However, the direct oxidation of 3A5AF to 3A5CF has proven to be challenging, suggesting that this compound may also present unique synthetic hurdles and opportunities. oup.com

The broader context of furan research emphasizes the development of efficient catalytic processes, including the use of photo- and electro-catalysis, to produce furan-based monomers for functional polymers like polyesters, polyamides, and polyimides. These materials often exhibit desirable properties such as improved barrier properties and flame retardancy. The production of furan compounds from biomass is a key aspect of the transition to a more sustainable chemical industry, though challenges in production cost and energy intensity remain. biofuranchem.comrsc.org

Identification of Unexplored Reactivity Profiles and Derivatization Opportunities

The trifunctional nature of this compound presents a rich but largely unexplored reactivity profile. The interplay between the electron-withdrawing acetyl and carboxylic acid groups on the furan ring suggests unique reactivity compared to monosubstituted furans. Future research should systematically investigate the selective reactions of each functional group.

Unexplored Reactivity:

Selective Reduction: The selective reduction of the acetyl group to a hydroxyl or an ethyl group, while preserving the carboxylic acid, would yield valuable bifunctional monomers. Conversely, selective reduction of the carboxylic acid to an alcohol would provide a different set of building blocks.

Oxidation: While the acetyl group can be oxidized to a second carboxylic acid, creating a furan-2,4-dicarboxylic acid derivative, the conditions required and the impact of the existing carboxylic acid on this transformation are not well-documented.

Ring-Opening Reactions: The stability of the furan ring in this compound under various conditions, particularly in the presence of strong acids or bases, could lead to the formation of valuable acyclic compounds.

Electrophilic and Nucleophilic Aromatic Substitution: The directing effects of the existing substituents on further substitution on the furan ring are not fully understood. Probing these reactions could lead to a variety of polysubstituted furan derivatives.

Derivatization Opportunities:

The derivatization of the carboxylic acid and acetyl groups opens up numerous possibilities for creating novel molecules.

Esterification and Amidation: The carboxylic acid group can be readily converted into a wide range of esters and amides. colostate.edu These derivatives could find applications as plasticizers, solvents, or as monomers for polyesters and polyamides.

Derivatization of the Acetyl Group: The acetyl group can undergo reactions typical of ketones, such as aldol (B89426) condensation, Knoevenagel condensation, and the formation of imines and oximes. These reactions would introduce new functional groups and extend the carbon skeleton, leading to a diverse array of potential products.

Bifunctional Derivatization: Simultaneous or sequential derivatization of both the carboxylic acid and acetyl groups could lead to the synthesis of heterocycles and other complex molecular architectures. For instance, reaction with a hydrazine (B178648) could lead to the formation of a pyridazinone ring fused to the furan.

Broader Implications for Sustainable Chemical Manufacturing and Synthetic Innovation

The development of a robust synthetic platform around this compound has significant implications for sustainable chemical manufacturing and innovation. As a bio-based building block, it contributes to the shift away from fossil fuel dependence and towards a circular economy. chemistryconferences.org

The potential to produce a variety of functionalized molecules from a single, renewable starting material is a cornerstone of green chemistry. By exploring the reactivity and derivatization of this compound, new synthetic routes to valuable chemicals can be established. These routes may be more atom-economical and generate less waste compared to traditional petrochemical processes.

Furthermore, the novel structures accessible from this compound could lead to the discovery of materials with unique properties. The incorporation of the furan ring into polymers can enhance their thermal stability and barrier properties. The specific substitution pattern of this compound could lead to polymers with tailored functionalities for applications in packaging, electronics, and even pharmaceuticals.

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